Dansyl-L-valine Dansyl-L-valine
Brand Name: Vulcanchem
CAS No.: 1098-50-6
VCID: VC20988407
InChI: InChI=1S/C17H22N2O4S/c1-11(2)16(17(20)21)18-24(22,23)15-10-6-7-12-13(15)8-5-9-14(12)19(3)4/h5-11,16,18H,1-4H3,(H,20,21)/t16-/m0/s1
SMILES: CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C
Molecular Formula: C17H22N2O4S
Molecular Weight: 350.4 g/mol

Dansyl-L-valine

CAS No.: 1098-50-6

Cat. No.: VC20988407

Molecular Formula: C17H22N2O4S

Molecular Weight: 350.4 g/mol

* For research use only. Not for human or veterinary use.

Dansyl-L-valine - 1098-50-6

CAS No. 1098-50-6
Molecular Formula C17H22N2O4S
Molecular Weight 350.4 g/mol
IUPAC Name (2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylbutanoic acid
Standard InChI InChI=1S/C17H22N2O4S/c1-11(2)16(17(20)21)18-24(22,23)15-10-6-7-12-13(15)8-5-9-14(12)19(3)4/h5-11,16,18H,1-4H3,(H,20,21)/t16-/m0/s1
Standard InChI Key VULDIKGSZAUMHB-INIZCTEOSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C
SMILES CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C
Canonical SMILES CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C

Chemical Structure and Properties

Molecular Structure and Identification

Dansyl-L-valine, also known as 5-dimethylaminonaphthalene-1-sulfonyl-L-valine, is a derivative of the amino acid valine characterized by the presence of a dansyl group, a fluorescent moiety attached to the amino acid. The compound is identified by the CAS registry number 1098-50-6 and has a molecular formula of C17H22N2O4S with a molecular weight of 350.43 g/mol . The structure consists of the L-valine amino acid with its amino group modified by the attachment of a dansyl (5-dimethylaminonaphthalene-1-sulfonyl) group through a sulfonamide bond . This structural modification significantly alters the optical properties of the original amino acid, conferring fluorescent characteristics that make it valuable for various biochemical applications.

Other recognized synonyms for dansyl-L-valine include Dns-Val-OH and 5-dimethylaminonaphthalene-1-sulphonyl-L-valine . The systematic IUPAC name reflects both its dansyl moiety and the chirality of the valine component, emphasizing its nature as an L-enantiomer of a dansylated amino acid . The chirality at the alpha-carbon atom of the valine portion is maintained during the dansylation process, resulting in a compound that retains the stereochemical configuration of the parent amino acid while gaining fluorescent properties.

Physical and Chemical Properties

Dansyl-L-valine exists as a crystalline solid with a melting point of 140°C . The compound exhibits specific optical rotation [α]20/D of 19.5 degrees when measured at a concentration of 1 in methanol, confirming its chiral nature . The dansyl group attached to the L-valine imparts fluorescent properties to the molecule, enabling it to emit blue or blue-green fluorescence when excited at appropriate wavelengths . This fluorescent behavior is one of the most significant characteristics of dansyl-L-valine, making it particularly useful as a probe in various biochemical and analytical applications .

The compound's fluorescence can be further enhanced by the addition of alpha-cyclodextrin, which affects the microenvironment around the fluorophore . This enhancement capability provides additional versatility in experimental design, allowing researchers to modulate the fluorescent signal based on specific analytical requirements. Table 1 summarizes the key physical and chemical properties of dansyl-L-valine, providing a comprehensive overview of this compound's characteristics.

Table 1: Physical and Chemical Properties of Dansyl-L-Valine

PropertyValue
CAS Registry Number1098-50-6
Molecular FormulaC17H22N2O4S
Molecular Weight350.43 g/mol
Physical FormCrystal
Melting Point140°C
Specific Rotation [α]20/D19.5° (c=1, MeOH)
Purity≥98.0% (by titrimetric analysis)

Synthesis and Preparation

Synthesis Methods

The synthesis of dansyl-L-valine typically involves a process known as dansylation, which is the reaction between dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) and L-valine. This reaction occurs under mild conditions, usually at room temperature in a sodium carbonate buffer solution. The primary amino group of L-valine acts as a nucleophile, attacking the electrophilic sulfonyl group of dansyl chloride to form a stable sulfonamide bond . The reaction is selective for primary amino groups, making it an efficient method for specifically labeling the N-terminus of amino acids and proteins .

The synthesis typically yields a product with high purity (≥98.0% by titrimetric analysis), which can be used directly for various analytical and biochemical applications . Careful control of reaction conditions, including pH, temperature, and reagent concentrations, is essential to optimize yield and minimize side reactions during the dansylation process. The relatively straightforward synthesis procedure contributes to the widespread use of dansyl-L-valine in research settings, as it can be reliably prepared with consistent quality and yield.

Reaction Mechanism

The dansylation reaction proceeds through a nucleophilic substitution mechanism. The primary amino group of L-valine attacks the sulfur atom of the sulfonyl chloride group in dansyl chloride, displacing the chloride ion and forming a sulfonamide bond . The reaction generates hydrochloric acid as a byproduct, which is neutralized by the carbonate buffer present in the reaction mixture. This neutralization step is crucial for maintaining the desired pH and preventing degradation of the product.

This reaction is part of a broader class of protein and amino acid labeling strategies that employ sulfonyl chloride reagents . It's important to note that dansyl chloride, the starting reagent for this synthesis, is unstable in dimethyl sulfoxide (DMSO), so this solvent should be avoided when preparing solutions for the dansylation reaction . The specificity of the reaction for primary amines, combined with the stability of the resulting sulfonamide adduct, makes dansylation an effective and widely used method for introducing fluorescent labels into amino acids and proteins .

Applications in Biochemical Research

Fluorescent Probe Applications

Dansyl-L-valine serves as an effective fluorescent probe in biochemical research due to its ability to emit light when excited by specific wavelengths. This property facilitates studies on various biological processes, including protein interactions, cellular imaging, and biomolecular dynamics. The dansyl group's fluorescence is sensitive to its immediate environment, making dansyl-L-valine an excellent probe for monitoring changes in local microenvironments within biological systems .

Additionally, dansyl-L-valine can participate in fluorescence resonance energy transfer (FRET) with amino acids like tryptophan, further expanding its utility in investigating protein folding and dynamic conformational changes . The specificity of the dansylation reaction for primary amino groups allows for targeted labeling of proteins at their N-terminus or at lysine residues, providing valuable tools for protein characterization and localization studies . This selective labeling capability enables researchers to track specific proteins within complex biological samples.

The fluorescent properties of dansyl-L-valine make it particularly valuable in studies requiring high sensitivity and spatial resolution, such as tracking protein movement within cells, monitoring protein-protein interactions, and investigating conformational changes in response to environmental stimuli . These applications highlight the compound's importance as a chemical tool in modern biochemical research, where visualization of molecular processes provides crucial insights into biological function.

Analytical Methods

In analytical biochemistry, dansyl-L-valine and other dansylated amino acids play crucial roles in various techniques. They can be analyzed using liquid chromatography-mass spectrometry (LC-MS), which requires chemical derivatization before analysis. The fluorescent nature of the dansyl group enhances detection sensitivity in chromatographic methods, allowing for the analysis of amino acids at very low concentrations . This enhanced sensitivity is particularly valuable in biological samples where the target compounds may be present at trace levels.

Dansyl-L-valine is also employed in chiral separation techniques, particularly in micellar electrokinetic chromatography (MEKC), where its interactions with chiral selectors enable the separation and analysis of enantiomers . The spectroscopic properties of dansyl-L-valine, including its absorption and fluorescence characteristics, make it valuable for quantitative analysis through spectrofluorimetric methods . These methods provide researchers with tools for both qualitative identification and quantitative measurement of amino acids in complex biological samples.

The compound's specific optical rotation, combined with its fluorescent properties, makes it useful for developing methods to determine the enantiomeric purity of valine and related compounds in pharmaceutical and biochemical applications . These analytical applications demonstrate the versatility of dansyl-L-valine as both a target analyte and a reagent in modern biochemical analysis, contributing to advances in both research and quality control processes.

Chiral Recognition Studies

Interaction with Molecular Micelles

Research on dansyl-L-valine has revealed interesting patterns in its interactions with chiral molecular micelles . Studies using micellar electrokinetic chromatography (MEKC) have demonstrated that L-enantiomers of dansylated amino acids, including dansyl-L-valine, bind more strongly to poly-sodium N-undecanoyl-(L)-Leucylvalinate (poly(SULV)) than their corresponding D-enantiomers . This differential binding affinity forms the basis for chiral separation in analytical techniques . The consistent pattern observed across multiple dansylated amino acids suggests a common mechanism of chiral recognition.

The molecular recognition between dansyl-L-valine and chiral selectors like poly(SULV) involves multiple non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and stereochemical complementarity . These interactions collectively contribute to the enantioselective behavior observed in experimental studies . The stronger binding of L-enantiomers to poly(SULV) results from a more favorable stereochemical arrangement that maximizes beneficial interactions while minimizing steric hindrance . This selective binding mechanism illustrates the importance of three-dimensional molecular structure in biochemical recognition processes.

Hydrogen Bonding Patterns

Molecular dynamics simulations have provided insights into the hydrogen bonding patterns that govern the chiral recognition of dansyl-L-valine by molecular micelles . Research findings indicate that L-enantiomers of dansylated amino acids form more hydrogen bonds with polymeric micelles than their D-counterparts . For instance, studies on similar dansylated amino acids show that L-enantiomers can form up to five intermolecular hydrogen bonds with poly(SULV), whereas D-enantiomers typically form fewer hydrogen bonds . This quantitative difference in bonding interactions provides a molecular basis for the observed enantioselectivity.

These hydrogen bonding interactions occur between various functional groups in the dansyl-L-valine molecule, including the carboxyl, sulfonamide, and dimethylamino groups, and complementary sites on the chiral selector . The greater number and longer duration of these hydrogen bonds contribute significantly to the stronger binding affinity observed for L-enantiomers . Table 2 summarizes research findings on hydrogen bonding patterns for various dansylated amino acids, which provide insights relevant to dansyl-L-valine's behavior in similar systems.

Table 2: Hydrogen Bonding Patterns in Dansylated Amino Acids with Poly(SULV)

Dansyl Amino AcidBinding Pocket PreferenceHydrogen Bonds Formed (L-enantiomer)Hydrogen Bonds Formed (D-enantiomer)
Dansyl-NorleucinePocket 15 intermolecular hydrogen bonds1 intermolecular hydrogen bond
Dansyl-TryptophanPocket 35 intermolecular hydrogen bonds (4 with >30% occupancy)3 intermolecular hydrogen bonds (1 with >30% occupancy)
Dansyl-PhenylalaninePocket 31 intermolecular hydrogen bond with long lifetimeNo significant hydrogen bonds

Computational Studies

Computational approaches, particularly molecular dynamics simulations, have been employed to further elucidate the molecular mechanisms underlying the chiral recognition of dansyl-L-valine . These computational methods have confirmed experimental MEKC findings regarding the preferential binding of L-enantiomers to chiral selectors . Binding free energy calculations derived from molecular dynamics simulations show more favorable energy values for L-enantiomers binding to poly(SULV) compared to D-enantiomers . This computational validation strengthens the experimental observations and provides a theoretical framework for understanding chiral recognition.

These computational studies have been particularly valuable in cases where experimental nuclear magnetic resonance (NMR) techniques face limitations due to spectral overlap . By providing molecular-level insights into the interactions governing chiral selectivity, computational approaches complement experimental methods and enhance our understanding of the fundamental principles driving the enantioselective behavior of dansyl-L-valine and related compounds . The multi-faceted approach combining experimental and computational techniques provides a more complete picture of the molecular recognition process.

The agreement between computational results and experimental data validates the use of molecular dynamics simulations as a tool for investigating chiral recognition mechanisms . These studies contribute to the broader understanding of molecular recognition in biological and chemical systems, with implications for drug design, catalyst development, and separation science . The insights gained from studying dansyl-L-valine's chiral interactions may be applicable to other systems where stereochemical recognition plays a crucial role.

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